Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate
CAS No.: 1523572-03-3
Cat. No.: VC7874044
Molecular Formula: C22H42N4O8
Molecular Weight: 490.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1523572-03-3 |
|---|---|
| Molecular Formula | C22H42N4O8 |
| Molecular Weight | 490.6 |
| IUPAC Name | tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/2C10H20N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;3-1(4)2(5)6/h2*11H,5-7H2,1-4H3,(H,12,13);(H,3,4)(H,5,6) |
| Standard InChI Key | NWLAZWQIVOTSTG-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
| Canonical SMILES | CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate exists as a hemioxalate salt, formed by the combination of the parent carbamate compound with oxalic acid. Two distinct CAS numbers are associated with this entity: 1392803-42-7 (molecular formula , molecular weight 290.31 g/mol) and 1523572-03-3 (molecular formula , molecular weight 490.6 g/mol). The discrepancy arises from the stoichiometry of the salt formation; the latter represents a dimeric structure where two carbamate molecules associate with one oxalic acid molecule.
Molecular Architecture
The compound features:
-
A tert-butyl carbamate group () serving as a protective moiety for amines.
-
A 3-methylazetidine ring, a four-membered heterocycle with nitrogen at the 1-position and a methyl substituent at the 3-position.
-
A hemioxalate counterion derived from oxalic acid, which stabilizes the salt form via hydrogen bonding .
The IUPAC name is tert-butyl -[(3-methylazetidin-3-yl)methyl]carbamate; oxalic acid, reflecting its bifunctional composition.
Physicochemical Properties
Key specifications include:
| Property | Value | Source |
|---|---|---|
| Purity | ≥97% | |
| Moisture Content | ≤0.5% | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |
| Storage Conditions | 2–8°C in airtight containers |
The crystalline nature of the hemioxalate salt enhances its stability compared to the free base, making it preferable for long-term storage .
Synthesis and Manufacturing
The synthesis involves a multi-step protocol:
Carbamate Formation
-
Azetidine Ring Construction: 3-Methylazetidine is synthesized via cyclization of 1,3-diaminopropane derivatives under acidic conditions.
-
Boc Protection: The primary amine on the azetidine ring is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .
-
Salt Formation: The resultant carbamate is treated with oxalic acid in a 2:1 molar ratio to yield the hemioxalate salt.
Process Optimization
Critical parameters include:
-
Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization or decomposition .
-
Purification: Column chromatography or recrystallization ensures ≥97% purity, as mandated by industrial standards .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s azetidine core is a key motif in bioactive molecules. For example:
-
EGFR Inhibitors: Structural analogs are employed in tyrosine kinase inhibitors for cancer therapy, as evidenced by patent WO2020254572A1 .
-
Antibacterial Agents: Azetidine derivatives exhibit activity against Gram-positive pathogens by disrupting cell wall synthesis.
Comparative Analysis of Derivatives
| Derivative | CAS Number | Molecular Weight | Key Application |
|---|---|---|---|
| Hydrochloride Salt | 1523606-21-4 | 236.74 g/mol | Peptide coupling |
| Methoxy Analog | 1392803-97-2 | 216.28 g/mol | Neurological research |
| Free Base | 159603-47-1 | 200.28 g/mol | PROTAC development |
The hemioxalate form is favored for its enhanced crystallinity and solubility profile in aqueous-organic mixtures.
Emerging Research and Future Directions
Biological Activity Exploration
While direct data on this compound’s bioactivity are sparse, structurally related azetidine-carbamates demonstrate:
-
Antiviral Potential: Inhibition of viral proteases in SARS-CoV-2.
-
Kinase Modulation: Allosteric binding to CDK4/6 in breast cancer models .
Synthetic Methodology Advancements
Recent innovations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume